Benzamide, N-benzoyl-2-chloro-N-phenyl-
Description
Contextualization within N,N-Disubstituted Benzamide (B126) Chemistry and its Broader Significance
N,N-disubstituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, whose amide nitrogen is bonded to two organic substituents. The nature of these substituents significantly influences the compound's chemical and physical properties. In the case of N-benzoyl-2-chloro-N-phenyl-benzamide, the nitrogen atom is part of an imide functional group, where it is bonded to two acyl groups (a 2-chlorobenzoyl group and a benzoyl group) and a phenyl group, making it a tertiary amide. This N-acyl substitution distinguishes it from the more common N,N-dialkyl or N-alkyl-N-aryl benzamides.
The significance of N,N-disubstituted benzamides is extensive. In synthetic chemistry, the N,N-dialkylamide group, such as the N,N-diethylamide, is a powerful directing group in organic reactions. Its strong Lewis basicity allows for directed ortho-metalation (DoM), a strategy used to functionalize aromatic rings with high regioselectivity. While the N-acyl-N-phenyl substitution in the title compound imparts different electronic properties, the underlying principles of steric and electronic influence remain crucial. The substitution pattern on the nitrogen atom dictates the amide bond's rotational barrier, conformation, and its ability to participate in hydrogen bonding, which are critical determinants of its biological activity and material properties.
Table 1: Examples of N,N-Disubstituted Benzamides and Their Significance
| Compound Name | Substitution on Nitrogen | Area of Significance | Key Research Findings |
|---|---|---|---|
| N,N-Diethyl-meta-toluamide (DEET) | Two Ethyl Groups | Biochemistry / Public Health | Widely used as an effective insect repellent. The N,N-diethyl substitution is crucial for its activity. |
| Amisulpride | Complex Alkyl Chain | Medicinal Chemistry | An antipsychotic and antiemetic drug that acts as a selective dopamine (B1211576) D2/D3 receptor antagonist. drugbank.com |
| N,N-Diethylbenzamide | Two Ethyl Groups | Organic Synthesis | Serves as a key functional group for directing ortho-metalation (DoM) reactions, enabling regiocontrolled synthesis of substituted aromatics. |
| N-Benzoyl-N-phenyl-benzamide (Dibenzamide) | One Phenyl, One Benzoyl Group | Chemical Synthesis | Represents a core N-acyl-N-aryl structure (imide), serving as a scaffold for more complex derivatives. |
Strategic Importance of Amide Scaffolds in Organic Synthesis and Medicinal Chemistry Research
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins. nih.gov Its strategic importance in organic synthesis and medicinal chemistry is unparalleled due to its exceptional stability and structural role. The planarity of the amide bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group, imposes conformational constraints that are vital for the three-dimensional structure of molecules, including pharmaceuticals.
In medicinal chemistry, the benzamide moiety is a privileged scaffold, found in a vast array of therapeutic agents. researchgate.net Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer effects. The amide group's ability to act as both a hydrogen bond donor (if N-H is present) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.gov The substitution on the amide nitrogen, as seen in N-benzoyl-2-chloro-N-phenyl-benzamide, is a key strategy in drug design to modulate properties such as:
Potency and Selectivity: Modifying substituents can fine-tune the binding affinity of a molecule for its target.
Pharmacokinetic Profile: Altering the structure affects absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing N-H bonds with N-alkyl or N-aryl groups can block metabolic degradation and improve bioavailability.
Physicochemical Properties: Substituents influence solubility, lipophilicity, and crystal packing.
Table 2: Selected Pharmaceutical Drugs Featuring a Benzamide Scaffold
| Drug Name | Therapeutic Class | Role of the Benzamide Moiety |
|---|---|---|
| Metoclopramide | Antiemetic, Gastroprokinetic Agent | The substituted benzamide core is essential for its dopamine receptor antagonist activity. drugbank.com |
| Imatinib | Antineoplastic (Tyrosine Kinase Inhibitor) | Contains a complex benzamide derivative structure that is crucial for binding to the ATP-binding site of the target kinase. drugbank.comwikipedia.org |
| Sulpiride | Antipsychotic | A selective dopamine D2 antagonist where the benzamide group is a key pharmacophore. drugbank.com |
| Entinostat | Antineoplastic (HDAC Inhibitor) | The N-substituted benzamide structure acts as a zinc-binding group to inhibit histone deacetylase enzymes. wikipedia.org |
Historical Trajectories and Modern Developments in Substituted Benzamide Synthesis and Analysis
The methodologies for forming amide bonds and analyzing the resulting products have evolved significantly over time, driven by the demands of academic and industrial research.
Synthesis of Substituted Benzamides
Historically, the most common method for synthesizing amides was the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. slideshare.net This approach remains widely used for its simplicity and efficiency. A plausible synthesis for N-benzoyl-2-chloro-N-phenyl-benzamide would follow a two-step sequence based on these classical methods:
Formation of the Precursor: Reaction of 2-chlorobenzoyl chloride with aniline (B41778) to form the secondary amide, 2-chloro-N-phenylbenzamide.
N-Acylation: Subsequent reaction of 2-chloro-N-phenylbenzamide with benzoyl chloride, typically in the presence of a non-nucleophilic base, to yield the final N,N-disubstituted product.
Modern organic synthesis has introduced a plethora of more sophisticated and milder methods for amide bond formation. researchgate.netresearchgate.net These include the use of peptide coupling reagents (e.g., DCC, HATU, PyBOP) that activate carboxylic acids in situ, allowing for the reaction to proceed under ambient conditions with high yields and minimal side products. More recent innovations focus on catalytic methods that avoid the use of stoichiometric activating agents, enhancing atom economy and sustainability. nih.govbohrium.com These advanced techniques include:
Direct Amidation: Catalytic dehydration of a mixture of a carboxylic acid and an amine, often requiring high temperatures or specialized catalysts. bohrium.com
Oxidative Amidation: Formation of amides from alcohols or aldehydes and amines using an oxidant. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods like aminocarbonylation have been developed to construct amide bonds. nih.gov
Analysis of Substituted Benzamides
The characterization of substituted benzamides relies on a suite of modern analytical techniques. In the early days of chemistry, compound identification was limited to elemental analysis and melting point determination. Today, a combination of spectroscopic and chromatographic methods provides unambiguous structural elucidation and purity assessment. nih.gov
For a molecule like N-benzoyl-2-chloro-N-phenyl-benzamide, the following techniques would be indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the number and environment of protons on the aromatic rings, while ¹³C NMR would identify all unique carbon atoms, including the two distinct carbonyl carbons of the imide group. nih.govmdpi.com
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Used to identify functional groups. The characteristic C=O stretching frequencies for the imide group would be a key diagnostic feature, typically appearing as two distinct bands.
Chromatography: Techniques such as Thin-Layer Chromatography (TLC) are used to monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound. nih.govnih.gov
Table 3: Modern Analytical Techniques in Benzamide Characterization
| Technique | Type of Information Provided | Application in Benzamide Analysis |
|---|---|---|
| ¹H and ¹³C NMR | Structural connectivity and chemical environment of atoms. | Elucidates the precise arrangement of substituents on the aromatic rings and the amide nitrogen. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and helps in identifying the structure. researchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies the characteristic carbonyl (C=O) stretching vibrations of the amide/imide functionality. |
| High-Performance Liquid Chromatography (HPLC) | Compound separation and quantification. | Assesses the purity of the synthesized benzamide and can be used for quantitative analysis. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61582-61-4 |
|---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-benzoyl-2-chloro-N-phenylbenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-18-14-8-7-13-17(18)20(24)22(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14H |
InChI Key |
HYARPNYIEJLFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Benzoyl 2 Chloro N Phenyl Benzamide and Analogues
X-ray Crystallographic Analysis and Solid-State Structural Research
Investigation of Intramolecular Interactions (e.g., Halogen Bonding, Steric Hindrance)
The molecular architecture of N-benzoyl-2-chloro-N-phenyl-benzamide is characterized by a tertiary amide nitrogen atom bonded to three sterically demanding groups: a 2-chlorobenzoyl group, a phenyl group, and another benzoyl moiety. This substitution pattern induces significant steric hindrance around the central nitrogen atom, which is a dominant factor governing the compound's conformational preferences. The repulsive forces between the bulky substituents compel the molecule to adopt a non-planar, twisted conformation to minimize steric strain. This often results in a propeller-like geometry, a known feature in similarly crowded tertiary amides researchgate.net. The conformation is largely defined by the degree of rotation around the N-C(aryl) and N-C(carbonyl) bonds. Studies on analogous tertiary benzamides, such as 2-benzoyl-N,N-diethylbenzamide, have revealed the existence of multiple stable conformations (polymorphs), underscoring the complexity of the potential energy surface and the influence of subtle intramolecular forces on the molecular arrangement mdpi.com.
The interplay of these intramolecular forces, particularly the balance between steric hindrance and stabilizing interactions like halogen bonding, dictates the molecule's structural dynamics. The significant steric crowding is expected to create a substantial energy barrier to rotation around the C–N bonds, a phenomenon that is the basis for atropisomerism in many anilide and benzamide (B126) scaffolds bris.ac.uknih.govnih.gov.
| Interaction Type | Structural Origin | Potential Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsion between the three bulky substituents (2-chlorobenzoyl, phenyl, benzoyl) on the tertiary amide nitrogen. | Forces a non-planar, twisted "propeller" conformation; increases the energy barrier for rotation around C-N bonds. researchgate.net |
| Halogen Bonding (C-Cl···O) | Interaction between the electrophilic region of the ortho-chlorine and a nucleophilic carbonyl oxygen. | May stabilize specific rotational conformers, contributing to the overall conformational rigidity. nih.gov |
| Halogen Bonding (C-Cl···π) | Interaction between the ortho-chlorine and the π-electron system of a phenyl ring. | Could influence the dihedral angles between the aromatic rings, further stabilizing a twisted geometry. nih.gov |
Stereochemical and Chiral Studies on Asymmetric Derivatives
The significant steric hindrance resulting from the ortho-substituted aryl groups attached to the amide nitrogen in N-benzoyl-2-chloro-N-phenyl-benzamide provides a structural basis for axial chirality. This type of stereoisomerism, known as atropisomerism, arises from severely restricted rotation around a single bond, in this case, the C–N bonds linking the nitrogen to the aryl rings nih.govnih.gov. If the energy barrier to rotation is sufficiently high, the molecule can exist as a pair of stable, non-superimposable enantiomers that can be isolated at room temperature bris.ac.ukmdpi.com. The presence of the ortho-chloro substituent is critical for inducing this high rotational barrier mdpi.comresearchgate.net.
Stereochemical studies on asymmetric derivatives of this compound would therefore focus on the synthesis and characterization of these potential atropisomers. The primary goals of such research would be the enantioselective synthesis of a single atropisomer or the resolution of the racemic mixture, followed by an evaluation of the rotational barrier to determine their configurational stability mdpi.com. The field of asymmetric catalysis has seen significant advances in atroposelective synthesis, with methods developed for the construction of C–N axially chiral anilides and related scaffolds nih.govmdpi.comnih.gov. These strategies often employ chiral catalysts to control the orientation of the substituents during the bond-forming step, leading to the preferential formation of one enantiomer nih.gov.
While specific chiral studies on N-benzoyl-2-chloro-N-phenyl-benzamide are not extensively documented in the literature, the principles derived from studies on other N-aryl anilides and benzamides are directly applicable nih.gov. Research has shown that the stability of C–N atropisomers depends on both the steric bulk of the ortho substituents and electronic factors mdpi.com. The development of asymmetric derivatives, where additional chiral centers or substituents are introduced, would allow for a detailed investigation into the diastereoselective synthesis and the influence of multiple stereogenic elements on the molecule's properties. The successful synthesis and isolation of stable atropisomers of N-benzoyl-2-chloro-N-phenyl-benzamide derivatives would open avenues for their application as chiral ligands or catalysts in asymmetric synthesis mdpi.com.
| Strategy | Description | Objective | Reference Example |
|---|---|---|---|
| Atroposelective Synthesis | Use of chiral catalysts or auxiliaries to synthesize one atropisomer in excess over the other. | To obtain enantiomerically enriched or pure material directly from achiral precursors. | Palladium-catalyzed asymmetric C-H functionalization to construct N-aryl peptoid atropisomers. mdpi.com |
| Classical Resolution | Separation of a racemic mixture of atropisomers using a chiral resolving agent or chiral chromatography (HPLC). | To isolate both enantiomers from a racemic mixture for individual study. | Resolution of sterically hindered tertiary diarylamines by HPLC on a chiral stationary phase. bris.ac.uk |
| Dynamic Kinetic Resolution | Combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. | To maximize the yield of a single, desired atropisomer from a racemic starting material. | Rhodium(III)-catalyzed kinetic resolutions of phosphinic amides. nih.gov |
| Measurement of Rotational Barrier | Experimental (e.g., variable temperature NMR) or computational methods to determine the Gibbs free energy of activation (ΔG‡) for rotation around the chiral axis. | To quantify the configurational stability of the atropisomers (i.e., their rate of racemization at a given temperature). | Investigation of N-Ar rotational barriers in atropisomeric anilides. nih.govmdpi.com |
Reactivity and Mechanistic Investigations of N Benzoyl 2 Chloro N Phenyl Benzamide
Exploration of Chemical Reactivity and Transformation Pathways
The structure of N-Benzoyl-2-chloro-N-phenyl-benzamide features multiple reactive sites, making it amenable to various chemical transformations. The primary points of reactivity are the electrophilic carbonyl carbons of the two benzoyl groups and the carbon atom of the chlorophenyl ring bearing the halogen substituent.
The reactivity of N-Benzoyl-2-chloro-N-phenyl-benzamide is characterized by the electrophilic nature of its carbonyl carbons and the potential for substitution at the chlorinated benzene (B151609) ring.
Amide Centers: The molecule contains a diacylamine (imide) structure, where the nitrogen atom is bonded to two acyl groups (a benzoyl group and a 2-chlorobenzoyl group). The lone pair of electrons on the nitrogen atom is delocalized across both carbonyl groups, which significantly reduces the nucleophilicity of the nitrogen compared to a simple amide. This delocalization enhances the electrophilic character of the two carbonyl carbons, making them susceptible to attack by nucleophiles. Reactions at these centers typically fall under the category of nucleophilic acyl substitution. researchgate.net
Halogenated Center: The chlorine atom is attached to an aromatic ring, a typically unreactive substrate for nucleophilic substitution. wikipedia.org Nucleophilic aromatic substitution (SNA) on aryl halides like the 2-chlorobenzoyl moiety generally requires harsh reaction conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. However, under specific catalytic or high-temperature conditions, the chlorine atom can be displaced by potent nucleophiles.
Table 1: Overview of Reactive Centers in N-Benzoyl-2-chloro-N-phenyl-benzamide
| Reactive Center | Type of Reactivity | Potential Reactions | Notes |
|---|---|---|---|
| Carbonyl Carbons | Electrophilic | Nucleophilic Acyl Substitution | Primary sites for nucleophilic attack, leading to hydrolysis or conversion to other derivatives. |
| Amide Nitrogen | Weakly Nucleophilic | Protonation (acidic media) | The lone pair is delocalized, reducing basicity and nucleophilicity. |
| Chlorinated Phenyl Ring | Electrophilic | Nucleophilic Aromatic Substitution | Requires forcing conditions or specific activation; less facile than acyl substitution. |
Derivatization of N-Benzoyl-2-chloro-N-phenyl-benzamide can be achieved through reactions targeting its key functional groups, primarily via substitution pathways.
Substitution Reactions: The most probable substitution reactions involve nucleophilic attack at either a carbonyl carbon or the chlorinated ring.
Nucleophilic Acyl Substitution: Attack of a nucleophile (e.g., organolithium reagents) on one of the carbonyl carbons can lead to the formation of ketones after cleavage of the C-N bond. researchgate.net This pathway allows for the selective transformation of one of the acyl groups.
Nucleophilic Aromatic Substitution: Although challenging, the chloro group can potentially be substituted by nucleophiles such as amines, alkoxides, or thiolates, which would typically require elevated temperatures or catalysis. Studies on related compounds like 2-chlorobenzimidazoles have shown that such nucleophilic substitutions are feasible. rsc.orgrsc.org
Oxidation and Reduction Reactions: Amide functionalities are generally robust and resistant to standard oxidizing and reducing conditions.
Reduction: The reduction of amides to amines is a difficult transformation requiring powerful reducing agents like lithium aluminum hydride. Selective reduction of one carbonyl group over the other would be a significant synthetic challenge.
Oxidation: The aromatic rings and amide groups are stable to most common oxidizing agents in the absence of more easily oxidized functional groups.
The stability of the amide bonds is central to the chemistry of N-Benzoyl-2-chloro-N-phenyl-benzamide. Both their cleavage and formation are fundamental transformations.
Amide Bond Cleavage: As a diacylamine, the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and an amine. chemistrysteps.com
Acid-Catalyzed Hydrolysis: This process begins with the protonation of a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. ucalgary.ca A tetrahedral intermediate is formed, and subsequent proton transfers facilitate the departure of a leaving group (either aniline (B41778), 2-chlorobenzoic acid, or benzoic acid, depending on the bond cleaved). The reaction is generally irreversible because the resulting amine is protonated under acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide (B78521) ion on a carbonyl carbon. chemistrysteps.com This is typically a slower process for amides because the resulting amide anion is a poor leaving group. The reaction often requires high temperatures to proceed and is driven to completion by the deprotonation of the product carboxylic acid to form a carboxylate salt. chemistrysteps.com
Catalytic Cleavage: Modern synthetic methods have explored various metal-based and organocatalytic systems for the cleavage of robust amide bonds under milder conditions. nih.govmdpi.comorganic-chemistry.org
Amide Bond Formation: The synthesis of N-Benzoyl-2-chloro-N-phenyl-benzamide would logically proceed through the sequential acylation of aniline. A common method involves first reacting aniline with an acyl chloride, such as benzoyl chloride, to form N-phenylbenzamide (benzanilide). rsc.org A second acylation step using 2-chlorobenzoyl chloride would then introduce the second acyl group onto the nitrogen atom to form the final diacylamine product.
Kinetic Studies and Reaction Mechanism Elucidation
While specific kinetic data for N-Benzoyl-2-chloro-N-phenyl-benzamide are not extensively documented in the literature, the principles of its reaction mechanisms can be inferred from studies of related compounds. Kinetic investigations would be essential to quantify the reactivity of the different electrophilic sites and to understand the factors influencing reaction rates.
Theoretical and Computational Analysis of Reaction Mechanisms (e.g., Hydrolysis, Rearrangements)
In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful tool for predicting reactivity and elucidating reaction mechanisms. Methods such as Density Functional Theory (DFT) could be employed to model the hydrolysis of N-Benzoyl-2-chloro-N-phenyl-benzamide.
Such computational analyses would involve:
Mapping the potential energy surface for the hydrolysis reaction to identify transition states and intermediates.
Calculating the activation energy barriers for different potential pathways, such as the attack at the 2-chlorobenzoyl carbonyl versus the benzoyl carbonyl.
Analyzing the electronic structure to understand how the ortho-chloro substituent influences the electrophilicity of the adjacent carbonyl group through inductive and resonance effects.
Modeling the role of solvent molecules in stabilizing intermediates and transition states.
Computational and Theoretical Investigations of N Benzoyl 2 Chloro N Phenyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of N-benzoyl-2-chloro-N-phenyl-benzamide.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. This would involve the calculation and visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.
Prediction of Spectroscopic Parameters and Conformational Preferences
DFT calculations are instrumental in predicting various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to assist in the structural elucidation of the molecule. Conformational analysis through computational methods helps in identifying the most stable three-dimensional arrangement of the atoms.
Exploration of Potential Energy Surfaces and Conformational Landscapes
By systematically varying key dihedral angles within the N-benzoyl-2-chloro-N-phenyl-benzamide structure, a potential energy surface (PES) can be mapped out. This exploration helps to identify various low-energy conformers and the energy barriers that separate them. Understanding the conformational landscape is essential for comprehending the molecule's flexibility and how it might interact with other molecules.
Molecular Modeling and Simulation Techniques
While quantum chemical calculations provide detailed information about the molecule in isolation, molecular modeling and simulation techniques can offer insights into its behavior in a more complex environment, such as in solution or interacting with a biological target.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of N-benzoyl-2-chloro-N-phenyl-benzamide over time. These simulations can reveal the conformational flexibility of the molecule in a solvent, providing a more realistic picture of its behavior in a liquid phase. The influence of solvent molecules on the solute's conformation and dynamics can be explicitly studied.
In Silico Approaches for Predicting Molecular Interactions and Binding Modes
In silico techniques, such as molecular docking, are valuable for predicting how a molecule like N-benzoyl-2-chloro-N-phenyl-benzamide might interact with a biological receptor. These methods predict the preferred orientation and binding affinity of the molecule when it forms a complex with a protein or other macromolecule. This is particularly relevant in the context of drug design and discovery.
Structure Activity Relationship Sar and Derivatives Research Based on the N Benzoyl 2 Chloro N Phenyl Benzamide Scaffold
Rational Design and Synthesis of N-Benzoyl-2-chloro-N-phenyl-benzamide Derivatives and Analogues
The rational design of derivatives based on the N-phenyl-benzamide scaffold involves a strategic and systematic approach to synthesis, aimed at fine-tuning the molecule's properties for specific applications.
The placement and nature of substituents are critical. For instance, the ortho-chloro group in the benzoyl ring is known to influence the conformation of the molecule due to steric effects. Modifications often involve altering the position or number of halogen atoms or introducing other electron-withdrawing or electron-donating groups to modulate electronic properties. The synthesis of various N-benzoyl-2-hydroxybenzamides, for example, has been accomplished by reacting salicylamide (B354443) with a range of acid chlorides in refluxing pyridine, yielding compounds with diverse substitution patterns. Similarly, studies on N-(substituted phenyl)-2-chloroacetamides demonstrate a common synthetic route where substituted anilines are reacted with chloroacetyl chloride.
These synthetic strategies allow for the creation of a library of compounds where each modification is designed to test a specific hypothesis about its impact on biological activity.
Table 1: Examples of Synthetic Routes for N-Phenyl-Benzamide Analogues
| Scaffold/Precursor | Reagent | Resulting Derivative Class | Synthetic Goal |
|---|---|---|---|
| Substituted 2-aminothiobenzamide | Substituted benzoyl chlorides | 2-Benzoylaminothiobenzamides | Creation of sulfur analogues of N-benzoylaminoanthranilamides. |
| Salicylamide (2-hydroxybenzamide) | Various acid chlorides | N-benzoyl-2-hydroxybenzamides | Generation of derivatives with potential antimalarial and anti-leishmanial activity. |
| 5-chloro-2-hydroxy-N-phenylbenzamide | Chloro-substituted acid ethyl esters | 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives | Synthesis of O-substituted salicylanilides for biological evaluation. |
| Substituted anilines | Chloroacetyl chloride | N-(substituted phenyl)-2-chloroacetamides | Preparation of compounds for QSAR analysis and antimicrobial screening. |
Beyond the aromatic rings, the amide nitrogen atom is a key point for modification. The hydrogen atom of the N-H group in the parent N-phenyl-benzamide can be replaced with various substituents, such as alkyl or acyl groups, to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of 2-Chloro-N-methyl-N-phenylbenzamide involves N-alkylation, which introduces a methyl group onto the amide nitrogen.
N-acylation, particularly N-benzoylation, leads to the formation of N,N-diacylphenylamine or imide structures. These modifications can significantly change the three-dimensional shape and electronic distribution of the molecule. The synthesis of such N-substituted compounds often involves reacting the parent amide with an appropriate acyl chloride or employing coupling reagents under basic conditions. These variations are crucial in targeted research to optimize interactions with specific biological targets.
Advanced Structure-Activity Relationship Methodologies
To efficiently guide the design of new derivatives, researchers employ advanced computational methodologies to build predictive models that correlate chemical structure with biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing mathematical models that link a molecule's physicochemical properties (descriptors) to its biological activity. For the N-phenylbenzamide scaffold, QSAR analyses have been used to understand the structural requirements for antimicrobial activity.
In these studies, a series of analogues is synthesized and tested, and their activities are correlated with calculated molecular descriptors. Key descriptors often include:
Electronic properties: Electrophilicity index, dipole moment, and atomic charges, which describe the molecule's potential for electrostatic interactions.
Steric properties: Molecular weight and molar refractivity, which relate to the size and bulk of the molecule.
Hydrophobic properties: The partition coefficient (logP), which measures the lipophilicity of the compound.
A QSAR study on N-phenylbenzamides as antimicrobial agents revealed that activity against Gram-positive bacteria is dominated by electrostatic interactions, while activity against Gram-negative bacteria depends more on hydrophobicity and steric effects. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by creating 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity.
Drug design principles are broadly categorized as ligand-based or structure-based. When the 3D structure of the biological target is unknown, ligand-based methods are employed. These methods rely on the knowledge of other molecules that bind to the target to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity.
When the structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach uses computational techniques like molecular docking to predict how a designed molecule (ligand) will bind to the target's active site. For instance, molecular docking simulations have been used to study the binding affinity of N-substituted benzamide (B126) derivatives towards histone deacetylase (HDAC) enzymes. These simulations can predict binding orientations and interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors.
Influence of Substituents on Molecular Conformation, Electronic Properties, and Biological Interaction Profiles
The introduction of substituents onto the N-benzoyl-2-chloro-N-phenyl-benzamide scaffold has profound effects on its physicochemical properties, which in turn dictate its biological interactions.
Substituents also modulate the electronic properties of the molecule. Electron-withdrawing groups, such as the chloro group, alter the electron density across the scaffold through inductive and resonance effects. This can influence the strength of hydrogen bonds the amide group can form and affect π-π stacking interactions with aromatic residues in a biological target. QSAR studies have demonstrated a direct link between electronic descriptors like the electrophilicity index and the antimicrobial activity of N-phenylbenzamides, highlighting the importance of electrostatic interactions for their mechanism of action.
The combination of conformational and electronic changes ultimately defines the molecule's biological interaction profile. A specific substituent might induce a conformation that is optimal for binding while simultaneously creating an electronic profile that enhances key interactions, such as hydrogen bonding with a protein backbone or hydrophobic interactions with a nonpolar pocket.
Table 2: Influence of Substituent Properties on Molecular and Biological Characteristics
| Property | Influencing Substituents/Factors | Effect | Example from Research |
|---|---|---|---|
| Molecular Conformation | Ortho-substituents (e.g., -Cl, -CH₃) | Induces torsion/twist between the phenyl rings and the central amide plane due to steric hindrance. | In N-(2-Chloro-phenyl)-2-methyl-benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is small, but the amide group is twisted relative to both rings. |
| Electronic Properties | Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) | Modifies electron distribution, affecting bond polarities, pKa, and potential for electrostatic interactions. | The electrophilicity index of N-phenylbenzamides is a key descriptor in QSAR models for predicting anti-Gram-positive bacterial activity. |
| Biological Interactions | Hydrophobic groups, hydrogen bond donors/acceptors | Alters binding affinity and selectivity by modifying hydrophobic, steric, and electrostatic interactions with the target. | QSAR studies show anti-Gram-negative activity depends on hydrophobicity and steric bulk, suggesting permeability and interaction within the cell are critical. |
Compound Names Mentioned
2-Chloro-N-(4-methylphenyl)benzamide
2-Chloro-N-methyl-N-phenylbenzamide
5-chloro-2-(substituted alkoxy)-N-phenylbenzamide
N-(2-Aminophenyl)-Benzamide
N-(2-Chloro-phenyl)-2-methyl-benzamide
N-(substituted phenyl)-2-chloroacetamides
N-benzoyl-2-hydroxybenzamides
N-phenyl-benzamide
Salicylamide
Advanced Research Applications and Potential of N Benzoyl 2 Chloro N Phenyl Benzamide Derivatives
Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis
The N-aryl benzamide (B126) framework is a cornerstone in synthetic chemistry, valued for its stability and predictable reactivity. Derivatives of N-benzoyl-2-chloro-N-phenyl-benzamide, particularly those containing the 2-chloro-N-phenyl-benzamide core, serve as highly effective precursors for synthesizing a variety of complex organic structures.
The 2-chloro-N-phenyl-benzamide structure is a valuable building block for creating heterocyclic systems, which are central to many biologically active molecules. researchgate.net A significant application is in the synthesis of quinazolinone derivatives. Research has demonstrated that precursors like 2-chloro(N-phenyl)benzamide can undergo copper-catalyzed C-H amidation reactions to yield these important heterocyclic scaffolds. researchgate.net This process involves an initial N-arylation followed by an intramolecular C-H amidation, efficiently forming the quinazolinone ring system. researchgate.net Such synthetic strategies are pivotal as they allow for the construction of complex ring systems from readily available starting materials.
Similarly, related benzamide structures are used to construct other heterocyclic compounds. For instance, 2-benzoylaminothiobenzamides can be synthesized by acylating 2-aminothiobenzamide with benzoyl chlorides. nih.gov These intermediates can then undergo a base-catalyzed ring closure to form 2-phenylquinazoline-4-thiones, another class of pharmacologically relevant heterocycles. nih.gov
The utility of N-benzoyl-2-chloro-N-phenyl-benzamide derivatives as synthetic intermediates extends to the assembly of complex molecules with significant biological activity. The quinazolinone and quinazoline-4-thione cores, constructed from these benzamide precursors, are found in numerous compounds with established pharmacological importance. researchgate.netnih.gov The ability to functionalize the benzamide starting material allows for systematic structural modifications, which is a key strategy in drug discovery for optimizing the activity and properties of lead compounds. nih.gov The C(sp²)-C(sp³) cross-coupling methodologies, for example, enable the permutation of aryl halide partners to build libraries of complex N-benzylic heterocycles for structure-activity relationship studies. nih.gov
Investigations into Enzyme and Receptor Interaction Modulations
Derivatives based on the N-phenyl-benzamide scaffold have been extensively investigated for their ability to interact with and modulate the function of various enzymes and receptors. These studies are crucial for developing new therapeutic agents for a range of diseases.
Benzamide derivatives have emerged as potent inhibitors of several key enzymes, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease therapy. mdpi.comnih.gov
Halogenated 2-hydroxy-N-phenylbenzamides have shown moderate to potent inhibition of both AChE and BuChE. mdpi.com Certain phosphorus-based esters of these compounds have demonstrated significantly improved activity, especially against BuChE. mdpi.comresearchgate.net For example, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a highly potent and selective BuChE inhibitor, exhibiting mixed and pseudo-irreversible inhibition. mdpi.comresearchgate.net
Furthermore, a series of N-benzyl benzamide derivatives were developed as selective, sub-nanomolar inhibitors of BChE. nih.gov Kinetic studies and surface plasmon resonance assays confirmed that these compounds exert their inhibitory effect by directly binding to the enzyme. nih.gov
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 to 85.8 µM | mdpi.com |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 to 228.4 µM | mdpi.com |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | 2.4 µM | mdpi.com |
| N-benzyl benzamide derivatives | BChE | Picomolar to nanomolar range | nih.gov |
The N-phenylbenzamide scaffold has been incorporated into molecules designed to bind to specific biological macromolecules, including DNA. Certain N-phenylbenzamide derivatives function as AT-rich DNA minor groove binders. nih.gov These compounds have shown efficacy against kinetoplastid parasites, which cause diseases like African trypanosomiasis. nih.govacs.org Their mechanism is believed to involve the displacement of essential DNA-binding proteins, leading to the disruption of the parasite's kinetoplast DNA (kDNA) and subsequent cell death. nih.gov
Surface plasmon resonance (SPR) studies have been used to quantify these interactions. Bis(2-aminoimidazoline) analogues featuring N-phenylbenzamide rings with chloro-substituents were found to bind to DNA sequences with dissociation constants (KD) in the submicromolar to micromolar range. nih.gov The position and nature of substituents, such as chlorine atoms, on the benzamide rings were shown to have a clear influence on the DNA binding strength. nih.gov
| Derivative Type | Target | Binding Affinity (KD) | Reference |
|---|---|---|---|
| Bis(2-aminoimidazoline) analogue (unsubstituted) | A2T2 DNA sequence | 0.17 µM | nih.gov |
| Bis(2-aminoimidazoline) analogue (dichloro substituted) | A2T2 DNA sequence | 45 µM | nih.gov |
Derivatives of benzamide are actively researched as ligands for various cell surface and intracellular receptors, demonstrating both antagonist and agonist activities.
Zinc-Activated Channel (ZAC) Antagonism: A novel class of N-(thiazol-2-yl)-benzamide analogs has been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org Compounds such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) were found to be potent antagonists of ZAC signaling with IC50 values in the low micromolar range. semanticscholar.org Mechanistic studies suggest these compounds act as noncompetitive, negative allosteric modulators that likely target the transmembrane or intracellular domains of the receptor. semanticscholar.org
TRPM8 Receptor Antagonism: The N-benzoyl moiety has been incorporated into phenylalanine-derived β-lactams to create potent antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, also known as the cold and menthol (B31143) receptor. explorationpub.comexplorationpub.com This receptor is a key target for developing novel analgesics. These N-benzoyl derivatives were found to be potent TRPM8 antagonists, and some also displayed activity at other pain-related targets, highlighting their potential as multitarget compounds. explorationpub.comexplorationpub.com
Androgen Receptor (AR) Antagonism: While not direct benzamides, related N-phenyl sulfonamide structures have been developed as novel antagonists of the human androgen receptor by targeting its activation function 2 (AF2) region. nih.gov This highlights the broader utility of the N-phenyl amide-like scaffold in designing receptor antagonists for applications in conditions such as prostate cancer. nih.gov
Research in Agrochemical Development, including Modulators of Pest-Related Biological Pathways
Derivatives based on the N-benzoyl-N-phenyl scaffold are actively investigated as potent insect growth regulators. Research focuses on disrupting crucial biological pathways in pests, offering alternatives to traditional insecticides.
A primary target for these derivatives is the chitin (B13524) biosynthesis pathway, which is essential for the formation of the insect exoskeleton. A series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and tested against lepidopteran pests like the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis). nih.gov Symptomology studies revealed that active compounds cause severe abnormalities in the insect cuticle, leading to larval death. nih.gov Genetic studies with a resistant strain of P. xylostella have linked the mode of action of these compounds directly to the Chitin Synthase 1 gene, confirming their role as chitin biosynthesis inhibitors. nih.gov
Similarly, N-benzoyl-N'-phenyl-N'-sulfenylureas, which share a core structural similarity, have been designed as insect-growth regulators. Bioassays demonstrated that these compounds exhibit significant larvicidal activities against pests such as the oriental armyworm, mosquitoes, and the diamondback moth. nih.gov In some cases, these derivatives showed improved efficacy compared to their parent benzoylphenylurea (B10832687) compounds, highlighting the potential for chemical modification to enhance agrochemical properties. nih.gov The N-Benzoyl-N-phenylhydroxylamine variant is also noted for its utility in the synthesis of various agrochemicals. chemimpex.com
Table 1: Research Findings in Agrochemical Development
| Derivative Class | Target Pest(s) | Biological Pathway/Mode of Action | Key Findings |
|---|---|---|---|
| N-(5-phenylpyrazin-2-yl)-benzamides | Plutella xylostella (diamondback moth), Spodoptera littoralis (Egyptian cotton leafworm) | Chitin Biosynthesis Inhibition (Chitin Synthase 1) | Causes severe cuticular abnormalities and larval mortality. nih.gov Resistance in pests is linked to the Chitin Synthase 1 gene. nih.gov |
| N-benzoyl-N'-phenyl-N'-sulfenylureas | Oriental armyworm, Mosquitoes, Diamondback moth | Insect Growth Regulation | Demonstrated potent larvicidal activities, in some cases exceeding that of parent compounds. nih.gov |
Material Science Applications and Development of Functional Materials
In material science, derivatives of N-phenyl-benzamide are being explored for their ability to create functional materials, particularly for protection against environmental factors. A significant application is their use as ultraviolet (UV) light filters. These compounds can be incorporated into cosmetic and medical compositions to function as sunscreens for UV-A, UV-B, and UV-AB radiation. google.com Beyond personal care, they serve as protective agents for various materials, including foodstuffs, preventing deterioration caused by exposure to ultraviolet light. google.com
Furthermore, the related compound N-Benzoyl-N-phenylhydroxylamine has been identified as a valuable stabilizer in polymer formulations. Its inclusion enhances the durability and performance of materials such as coatings and plastics, showcasing the role of this chemical class in improving the longevity and resilience of functional materials. chemimpex.com
Explorations into Therapeutic Potential through Mechanistic Research
The therapeutic potential of N-benzoyl-2-chloro-N-phenyl-benzamide derivatives is a major focus of modern medicinal chemistry, with significant research into their antimicrobial, anticancer, anti-inflammatory, and immunomodulatory activities.
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. Research has identified specific structural features that confer potent antibacterial and antifungal properties. For instance, a study on 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives found that compounds possessing electron-withdrawing groups showed significant activity. nih.gov Notably, derivatives such as 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl formate (B1220265) (BB8) were effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
Other studies have explored N-benzoyl-N'-phenylthiourea derivatives, which have proven active against both bacteria (E. coli, P. aeruginosa) and fungi (C. albicans). vulcanchem.com The antimicrobial potential extends to antiparasitic applications, where N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites. These compounds are designed to target the parasites' mitochondrial DNA, leading to cell death. nih.gov
Table 2: Selected Antimicrobial Activities of Benzamide Derivatives
| Derivative/Compound | Target Organism | Observed Activity |
|---|---|---|
| 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl formate (BB8) | S. aureus, P. aeruginosa | Significant antibacterial activity. nih.gov |
| N-benzoyl-N'-phenylthiourea derivatives (e.g., 5a, 5d) | E. coli, P. aeruginosa, C. albicans | Broad-spectrum antibacterial and antifungal activity. vulcanchem.com |
| Bis(2-aminoimidazoline) N-phenylbenzamide analogs | Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani | Submicromolar to micromolar inhibitory activity against kinetoplastid parasites. nih.gov |
The benzamide scaffold is a promising platform for the development of novel anticancer agents. Research has shown that derivatives can inhibit cancer cell growth through various mechanisms. One area of investigation involves the inhibition of key enzymes involved in cancer progression. For example, N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes often implicated in gastrointestinal cancers. nih.gov
Other derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. Studies on 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents revealed significant activity against leukemia cell lines K562 and HL-60. nih.gov Similarly, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs were found to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG leukemia cells in a dose-dependent manner, inducing cell-cycle delay at low doses and cell death at higher concentrations. nih.gov
Table 3: Anticancer Activity of Selected Benzamide Derivatives
| Derivative Class | Cancer Cell Line(s) | Reported Efficacy (IC₅₀) | Molecular Target/Pathway |
|---|---|---|---|
| 4-Methylbenzamide-purine analogs (Compd. 7 & 10) | K562 (Leukemia) | 2.27 µM & 2.53 µM | Potential Protein Kinase Inhibition. nih.gov |
| 4-Methylbenzamide-purine analogs (Compd. 7 & 10) | HL-60 (Leukemia) | 1.42 µM & 1.52 µM | Potential Protein Kinase Inhibition. nih.gov |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat (T-cell lymphoma), HL-60RG (Leukemia) | Dose-dependent inhibition of cell viability. nih.gov | Induction of cell-cycle delay and apoptosis. nih.gov |
| N-2-(Phenylamino) benzamide derivatives (Compd. 1H-30) | Gastrointestinal Cancers | Enhanced inhibitory effect vs. reference compounds. | Dual inhibition of COX-2 and Topoisomerase I. nih.gov |
Given the close link between inflammation and various diseases, including cancer, benzamide derivatives are being extensively studied for their anti-inflammatory properties. Research has focused on their ability to modulate key inflammatory pathways and enzymes.
Derivatives of 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl) benzamide have demonstrated significant anti-inflammatory activity in animal models, with some compounds showing higher potency than the reference drug indomethacin. nih.gov These compounds are also being investigated for their ability to inhibit prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov Other research has explored N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives for their ability to inhibit protein denaturation, a hallmark of inflammation. researchgate.net Furthermore, benzimidazole (B57391) derivatives have shown strong inhibition of secretory phospholipase A2 and 5-lipoxygenase, enzymes that produce inflammatory mediators. researchgate.net The dual inhibition of COX-2 by certain benzamide derivatives, as mentioned in the anticancer section, also contributes significantly to their anti-inflammatory effects by blocking the production of prostaglandins. nih.gov
A groundbreaking area of research is the development of small-molecule inhibitors targeting immune checkpoints, which are crucial for cancer immunotherapy. The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) allows cancer cells to evade the immune system. Several novel benzamide derivatives have been designed to block this interaction.
One study reported a series of benzamide derivatives as effective inhibitors of the PD-1/PD-L1 interaction, with the most potent compound exhibiting an IC₅₀ value of 16.17 nM. chemimpex.com Docking studies suggested that these molecules bind to a hydrophobic cavity on the PD-L1 dimer, with hydrogen bonds forming with key residues like Ala121, thereby preventing its engagement with PD-1. chemimpex.com This blockade can reactivate T-cells, restoring their ability to recognize and attack tumor cells. chemimpex.com Other research has explored coupling sulfonamide moieties with salicylamide (B354443) or anisamide scaffolds to create potent PD-L1 inhibitors, with several compounds showing over 50% inhibition in screening assays. This research highlights the potential of benzamide-based structures to serve as a basis for orally-active cancer immunotherapies. chemimpex.com
Q & A
Q. What statistical approaches are suitable for evaluating biological activity data across diverse assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify key variables influencing activity. Use Bland-Altman plots to assess inter-assay reproducibility. Meta-analyses of published IC values, weighted by sample size and assay type, can resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
